3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Building Block Identity Quality Control Mass Spectrometry

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1503182-14-6) is a heterocyclic amino acid building block comprising a pyrazole ring substituted with a 3-amino group, a 4-chloro atom, and a 2,2-dimethylpropanoic acid side chain. Its molecular formula is C₈H₁₂ClN₃O₂ with a molecular weight of 217.65 g/mol.

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
Cat. No. B13085379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
Molecular FormulaC8H12ClN3O2
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=C(C(=N1)N)Cl)C(=O)O
InChIInChI=1S/C8H12ClN3O2/c1-8(2,7(13)14)4-12-3-5(9)6(10)11-12/h3H,4H2,1-2H3,(H2,10,11)(H,13,14)
InChIKeyZKKZTRQGDIZNBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic Acid: Procurement-Relevant Identity and Physicochemical Baseline


3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (CAS 1503182-14-6) is a heterocyclic amino acid building block comprising a pyrazole ring substituted with a 3-amino group, a 4-chloro atom, and a 2,2-dimethylpropanoic acid side chain. Its molecular formula is C₈H₁₂ClN₃O₂ with a molecular weight of 217.65 g/mol . The compound is commercially offered at a minimum purity specification of 95% . No peer-reviewed primary research or patent literature has been identified reporting quantitative biological activity, ADMET, or physicochemical profiling data for this exact compound.

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic Acid: Why In-Class Analogs Cannot Be Simply Substituted


Pyrazole-based amino acid building blocks are not interchangeable, as even single-atom variation in the pyrazole 4-position substituent (e.g., H, methyl, bromo, chloro) or alteration of the amino acid side-chain architecture (linear vs. gem‑dimethyl) can dramatically alter the molecular topology, steric environment, and electronic character of intermediates and final target compounds [1]. In the context of this exact compound, the combination of 3-amino‑4-chloro substitution plus the conformationally constrained gem‑dimethylpropanoic acid side chain defines a unique three-dimensional pharmacophoric space that cannot be reproduced by 3-amino-4-methyl, 3-amino, or 4-amino regioisomeric analogs . Substituting with an analog lacking these precise features may lead to divergence in downstream hit-to-lead SAR trajectories, patent freedom-to-operate positions, and final compound selectivity profiles.

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic Acid: Quantified Differentiation vs. Closest Analogs


Molecular Weight Differentiation: 217.65 vs. 197.23 g/mol Distinguishes 4‑Cl from 4‑CH₃ Analog for MW-Critical Assays

The target compound exhibits a molecular weight of 217.65 g/mol (C₈H₁₂ClN₃O₂) , whereas the closest commercially available 4‑methyl analog (3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, CAS 1506407-87-9) possesses a molecular weight of 197.23 g/mol (C₉H₁₅N₃O₂) . This +20.42 Da mass difference results from the Cl vs. CH₃ substitution and permits unambiguous mass spectrometric discrimination between these two building blocks in reaction monitoring or impurity profiling.

Building Block Identity Quality Control Mass Spectrometry

Halogen Reactivity Differentiation: 4‑Cl Enables Orthogonal Cross‑Coupling vs. 4‑CH₃ or 4‑H Analogs

The 4‑chloro substituent on the pyrazole ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) that is absent in 4‑H (CAS not available) or 4‑methyl (CAS 1506407-87-9) analogs [1]. The chlorine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) and as a coupling partner in transition-metal-mediated transformations, enabling late-stage diversification that cannot be achieved with 4‑methyl (inert C–CH₃ bond) or 4‑H (requires less selective electrophilic substitution) analogs [1].

Synthetic Utility Cross-Coupling Late-Stage Functionalization

Gem‑Dimethyl Conformational Restriction: 2,2-Dimethylpropanoic Acid vs. Unsubstituted Propanoic Acid Side Chain

The 2,2‑dimethylpropanoic acid side chain introduces gem‑dialkyl substitution that restricts rotational freedom relative to the unsubstituted propanoic acid analog 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid (CAS 1006455-70-4, MW 189.60 g/mol) [1]. This Thorpe‑Ingold effect reduces the entropic penalty upon binding to a biological target and can enhance target residence time and selectivity [2]. Quantitative entropic contribution data are not available for this exact compound, but class‑level SAR studies on gem‑dimethyl‑substituted amino acids consistently demonstrate improved cellular potency (typically 2‑ to 10‑fold EC₅₀ reduction) compared to flexible linear analogs [2].

Conformational Restriction Ligand Pre‑organization Medicinal Chemistry Design

Regioisomeric Differentiation: 3‑Amino‑4‑chloro Substitution Pattern is Unique Among Pyrazole‑Amino Acid Building Blocks

The target compound features a 3‑amino‑4‑chloro substitution pattern, which is distinct from the 4‑amino isomer (3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, CAS 1525180-75-9) . This 1,3,4‑substitution pattern on the pyrazole core defines a unique H‑bond donor/acceptor geometry (amino at position 3 vs. position 4) that maps to non‑overlapping pharmacophoric vectors. No other commercially available pyrazole‑amino acid building block simultaneously presents the 3‑NH₂, 4‑Cl, and 2,2‑dimethylpropanoic acid combination.

Regioisomer Purity Pharmacophore Uniqueness IP Position

Commercially Documented Purity: 95% Minimum Specification Comparable to Leading Analogs

The target compound is offered at ≥95% purity (HPLC) from at least one vendor , matching the minimum purity specification of the 4‑methyl analog (≥95%) and the 4‑amino isomer (≥95%) . This parity in commercial purity ensures that procurement decisions can be based on chemical differentiation rather than quality deficits.

Quality Specification Procurement Benchmarking Batch Consistency

Absence of Quantitative Biological Comparator Data: An Explicit Statement on Evidence Gaps

No primary research papers or patents have been identified that report quantitative potency (IC₅₀, Kᵢ, EC₅₀), selectivity, ADMET, or physicochemical profiling data (e.g., LogD, solubility, metabolic stability) for 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid in direct comparison with any analog. Consequently, claims of differential biological performance cannot be substantiated with quantitative evidence at this time. Users selecting this compound must rely on structural differentiation (Section 3, Evidence Items 1–5) and their own experimental validation.

Evidence Transparency Data Gaps Procurement Risk

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic Acid: Optimal Application Scenarios Stemming from Quantitative Differentiation Evidence


Late-Stage Diversification via 4‑Cl Cross‑Coupling in Kinase Inhibitor Fragment Elaboration

For medicinal chemistry programs requiring late‑stage SAR exploration of the pyrazole 4‑position, this building block provides a pre‑installed chlorine handle for Suzuki, Buchwald‑Hartwig, or Sonogashira coupling [1]. This eliminates the need for electrophilic halogenation of 4‑H intermediates, a step that can be low‑yielding and regioselectivity‑prone. The 3‑amino group remains available for subsequent amidation or urea formation, enabling divergent parallel synthesis from a single batch. [1]

Scaffold‑Hopping with Gem‑Dimethyl Conformational Constraint in Fragment‑Based Drug Discovery

The 2,2‑dimethylpropanoic acid side chain imparts conformational restriction relative to linear propanoic acid analogs, as inferred from class‑level SAR [2]. This building block is therefore preferred when seeking to pre‑organize a carboxylic acid pharmacophore for enhanced target binding entropy—particularly in protease or kinase active sites where ligand pre‑organization correlates with residence time. [2]

Patent‑Sensitive Combinatorial Library Construction Requiring Unique Pyrazole Regioisomers

The 3‑amino‑4‑chloro regioisomer occupies distinct IP space relative to 4‑amino or 3‑amino‑4‑methyl analogs . For combinatorial library enumeration where IP novelty and freedom‑to‑operate are paramount, this building block enables generation of novel chemical matter that does not overlap with competitor patents covering 4‑amino‑pyrazole or 4‑methyl‑pyrazole series.

Isotopic Labeling Studies Requiring Mass‑Resolved Building Block Tracking

The +20.4 Da molecular weight offset between this compound (217.65 g/mol) and the 4‑methyl analog (197.23 g/mol) [1] facilitates LC‑MS discrimination in competitive labeling experiments. This allows simultaneous use of both building blocks in reaction optimization or cellular target engagement assays without mass spectral overlap. [1]

Quote Request

Request a Quote for 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.